N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string and InChI key. For “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide”, the SMILES string isO=C(NC(C=CC=C1)=C1C)C2=C(C)C3=C(N=CNC3=O)S2
and the InChI key is CMPOCJSCHUNRAE-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study reported the utility of compounds related to the specified chemical structure in the synthesis of new derivatives, demonstrating moderate antimicrobial activity. These compounds provide a foundation for further chemical modifications to enhance their biological activities (Farag, Kheder, & Mabkhot, 2009).
Anticancer Potential and Kinase Inhibition
Research on pyrazolo[3,4-d]pyrimidine derivatives has shown significant promise in anticancer applications. These compounds have been evaluated for their potential to inhibit key enzymes involved in cancer cell proliferation and survival, suggesting their utility as chemotherapeutic agents (Carraro et al., 2006).
Drug Delivery Systems
The poor aqueous solubility of pyrazolo[3,4-d]pyrimidines poses challenges for their development as clinical drug candidates. However, research into nanoparticle-based delivery systems, such as albumin nanoparticles and liposomes, has been explored to improve their solubility and pharmacokinetic properties, thereby enhancing their therapeutic potential (Vignaroli et al., 2016).
Molecular Synthesis and Characterization
In the realm of chemical synthesis, compounds with the pyrazolo[3,4-d]pyrimidine core have been synthesized through various methodologies, including microwave irradiative cyclocondensation. These compounds have been structurally characterized and assessed for their biological activities, contributing to the understanding of their potential applications in medicinal chemistry (Deohate & Palaspagar, 2020).
In Vitro Biological Evaluation
Several studies have synthesized and evaluated pyrazolo[3,4-d]pyrimidine derivatives for their in vitro biological activities, including anticancer and anti-5-lipoxygenase effects. These evaluations provide insights into the therapeutic potential of these compounds and guide further drug development efforts (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-3-4-14(22)19-20-10-17-15-13(16(20)23)9-18-21(15)12-7-5-11(2)6-8-12/h5-10H,3-4H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPRQXYCUXGHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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